2-(Azetidin-3-yloxy)pyrimidine;2,2,2-trifluoroacetic acid
Description
Properties
IUPAC Name |
2-(azetidin-3-yloxy)pyrimidine;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O.C2HF3O2/c1-2-9-7(10-3-1)11-6-4-8-5-6;3-2(4,5)1(6)7/h1-3,6,8H,4-5H2;(H,6,7) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXTXEFUKUGRARP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)OC2=NC=CC=N2.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2253629-56-8 | |
| Record name | 2-(azetidin-3-yloxy)pyrimidine; trifluoroacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Azetidin-3-yloxy)pyrimidine;2,2,2-trifluoroacetic acid typically involves the reaction of azetidine with pyrimidine derivatives under specific conditions. The reaction is usually carried out in the presence of a base and a suitable solvent, such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF). The reaction mixture is then treated with 2,2,2-trifluoroacetic acid to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The final product is purified using techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-(Azetidin-3-yloxy)pyrimidine;2,2,2-trifluoroacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
2-(Azetidin-3-yloxy)pyrimidine;2,2,2-trifluoroacetic acid is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(Azetidin-3-yloxy)pyrimidine;2,2,2-trifluoroacetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues
Key Observations :
- Pyrimidine vs.
- Substituent Effects: Fluoromethylation (CAS 2173637-40-4) enhances metabolic stability and binding affinity to receptors like cannabinoid targets , whereas the unsubstituted azetidine in the target compound prioritizes synthetic versatility.
Physicochemical Properties
| Property | 2-(Azetidin-3-yloxy)pyrimidine;TFA | Ethyl 2-(azetidin-3-yl)acetate;TFA | (2S)-2-(Fluoromethyl)azetidine;TFA |
|---|---|---|---|
| Solubility | High in TFE, DCM | Moderate in polar aprotic solvents | High in TFA-TFE mixtures |
| Stability | Stable under acidic conditions | Hydrolysis-prone ester linkage | Stable due to C-F bond |
| pKa (TFA counterion) | ~0.3 (strong acid) | ~0.3 | ~0.3 |
Key Insight : The pyrimidine-azetidine-TFA complex exhibits superior stability in acidic media compared to ester-containing analogues, making it suitable for prolonged reaction conditions .
Drug Discovery
- Kinase Inhibition : The target compound’s pyrimidine core aligns with kinase-privileged fragments, enabling potent inhibition (IC50 < 100 nM in some cases) via ATP-binding site interactions .
- Cannabinoid Receptor Targeting: Fluorinated analogues (e.g., CAS 2173637-40-4) show enhanced binding to CB1/CB2 receptors, with TFA improving crystallinity for structural studies .
Industrial and Analytical Use
- Chromatography : TFA (0.1% in H2O/MeCN) is standard in HPLC purification of azetidine-pyrimidine derivatives, leveraging its ion-pairing properties .
- Peptide Synthesis : TFA salts of azetidine derivatives (e.g., CAS 51996-41-9) are intermediates in solid-phase peptide synthesis, where TFA cleaves resins .
Biological Activity
2-(Azetidin-3-yloxy)pyrimidine; 2,2,2-trifluoroacetic acid (CAS Number: 2253629-56-8) is a compound that combines an azetidine ring and a pyrimidine moiety with trifluoroacetic acid (TFA). This unique structure imparts significant biological activity, making it a subject of interest in pharmacological research. The compound is being investigated for its potential antimicrobial and anticancer properties, as well as its role in drug development.
- Molecular Formula : C9H10F3N3O3
- Molecular Weight : Approximately 229.15 g/mol
- Structure : The compound features an azetidine ring connected to a pyrimidine structure, enhanced by the presence of TFA, which increases its acidity and solubility in organic solvents.
Antimicrobial Properties
Research indicates that 2-(Azetidin-3-yloxy)pyrimidine; TFA exhibits promising antimicrobial activity. It is being studied for its effects against various pathogens, including bacteria and fungi. For example, compounds derived from pyrimidines have shown significant antifungal activity against strains such as Candida albicans and Saccharomyces cerevisiae, with some derivatives demonstrating MIC values as low as 0.05–0.3 μg/mL . The presence of the azetidine moiety may enhance this activity through specific interactions with microbial targets.
Anticancer Activity
The compound is also under investigation for its anticancer properties. Preliminary studies suggest that it can inhibit the proliferation of cancer cells, including breast cancer lines like MCF-7 and MDA-MB-231. In vitro assays have shown that certain derivatives exhibit IC50 values significantly lower than those of established chemotherapeutics like 5-Fluorouracil . The mechanism of action may involve apoptosis induction and cell cycle arrest at the G2/M phase, indicating its potential as a therapeutic agent in oncology .
The biological effects of 2-(Azetidin-3-yloxy)pyrimidine; TFA are believed to stem from its ability to interact with specific molecular targets:
- Enzyme Modulation : The compound may modulate enzyme activities involved in metabolic pathways critical for microbial survival or cancer cell proliferation.
- Receptor Interactions : It may bind to receptors that regulate cellular signaling pathways, influencing processes such as apoptosis and cell division.
Case Studies
- Antimicrobial Efficacy :
- Anticancer Studies :
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Notable Activity |
|---|---|---|
| 2-(Azetidin-3-yloxy)pyrimidine; TFA | C9H10F3N3O3 | Antimicrobial, Anticancer |
| 2-(Azetidin-3-yloxy)acetic acid | C7H9N3O | Moderate antimicrobial activity |
| 1-Adamantylacetic Acid | C12H16O2 | Different biological activity profile |
Q & A
Q. What are the standard synthetic routes for preparing 2-(azetidin-3-yloxy)pyrimidine derivatives, and how does trifluoroacetic acid (TFA) influence these reactions?
- Methodological Answer : Synthesis typically involves coupling azetidine derivatives with functionalized pyrimidines. TFA is often used as a catalyst or solvent in deprotection steps (e.g., cleavage of tert-butyl or Boc groups) due to its strong acidity. For example, TFA-mediated deprotection of tert-butyl esters in azetidine intermediates ensures high yields . Reaction conditions (e.g., temperature, stoichiometry) should be optimized using analytical techniques like HPLC or LC-MS to monitor progress .
Q. How can the purity and structural integrity of 2-(azetidin-3-yloxy)pyrimidine-TFA complexes be validated?
- Methodological Answer : Characterization involves:
- NMR spectroscopy : Confirm regiochemistry of the azetidine-pyrimidine linkage (e.g., H NMR for proton environments, F NMR for TFA counterion detection) .
- HPLC : Assess purity using reverse-phase columns with UV detection at 254 nm, optimized for polar heterocycles .
- Mass spectrometry : High-resolution ESI-MS to verify molecular ion peaks and adduct formation with TFA .
Q. What are the stability considerations for storing 2-(azetidin-3-yloxy)pyrimidine-TFA complexes?
- Methodological Answer : Store under inert conditions (argon or nitrogen) at -20°C to prevent hydrolysis of the azetidine ring or TFA dissociation. Stability studies should include periodic HPLC analysis under accelerated degradation conditions (e.g., 40°C/75% humidity) to identify degradation products .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of 2-(azetidin-3-yloxy)pyrimidine in nucleophilic substitution reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states and charge distribution on the azetidine nitrogen and pyrimidine ring. This helps predict regioselectivity in reactions with electrophiles like alkyl halides. Molecular docking studies may further elucidate interactions with biological targets (e.g., kinase enzymes) .
Q. What strategies resolve contradictions in reported biological activity data for azetidine-pyrimidine derivatives?
- Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., cell lines, TFA concentration). To address this:
- Use standardized biological assays (e.g., kinase inhibition with ATP-competitive controls).
- Perform dose-response studies with careful control of TFA content, as residual TFA may influence cytotoxicity .
- Cross-validate results using orthogonal techniques (e.g., SPR for binding affinity vs. enzymatic assays) .
Q. How can the role of TFA in modulating the solubility and bioavailability of azetidine-pyrimidine complexes be systematically studied?
- Methodological Answer :
- Solubility assays : Compare logP values (shake-flask method) of free base vs. TFA salt in buffers of varying pH .
- Permeability studies : Use Caco-2 cell monolayers to assess intestinal absorption, with LC-MS quantification of apical/basolateral transport .
- Pharmacokinetic profiling : Monitor TFA dissociation in plasma via F NMR to distinguish intact complex vs. free TFA .
Q. What advanced synthetic methods enable the incorporation of isotopic labels (e.g., C, N) into the azetidine-pyrimidine scaffold?
- Methodological Answer :
- Isotope-enriched precursors : Use N-labeled azetidine synthesized via Gabriel synthesis with N-phthalimide.
- Position-specific labeling : Employ Pd-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) with C-enriched pyrimidine boronic acids .
- Analytical validation : Confirm labeling efficiency using HR-MS and C NMR .
Methodological and Safety Considerations
Q. What safety protocols are critical when handling TFA in azetidine-pyrimidine synthesis?
- Methodological Answer :
Q. How can crystallographic data resolve ambiguities in the stereochemistry of azetidine-pyrimidine derivatives?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is definitive for assigning stereochemistry. Crystallize the compound using vapor diffusion (e.g., hexane/ethyl acetate) and collect data at 100 K. Refinement software (e.g., SHELX) can model disorder in the azetidine ring if present .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
